Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a synthetic compound featuring a piperidine-4-carboxylate core substituted with a thiazole ring bearing a 3-cyclohexylureido group and a propanoyl linker. This structure combines pharmacophoric elements—thiazole (heterocyclic scaffold), urea (hydrogen-bonding motif), and cyclohexyl (hydrophobic moiety)—commonly explored in medicinal chemistry for modulating target binding and physicochemical properties.
Properties
IUPAC Name |
ethyl 1-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-2-29-19(27)15-10-12-25(13-11-15)18(26)9-8-17-14-30-21(23-17)24-20(28)22-16-6-4-3-5-7-16/h14-16H,2-13H2,1H3,(H2,22,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIUBYGYNNLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects. The interaction with these targets leads to changes at the molecular level, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities. These can include pathways related to inflammation, pain perception, microbial growth, viral replication, tumor growth, and more.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 416.5 g/mol. It features a thiazole ring, a cyclohexylureido group, and a piperidine moiety, which contribute to its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific pathways associated with cell proliferation and apoptosis. The thiazole ring is known for its ability to interact with enzymes or receptors involved in disease pathways, particularly in cancer therapies.
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown activity against soluble epoxide hydrolase (sEH), which plays a role in the metabolism of signaling molecules involved in inflammation and pain pathways .
- Calcium Channel Modulation : Some derivatives have demonstrated inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular and neurological disorders .
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds containing the thiazole moiety have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size and improved survival rates compared to control groups.
Pharmacological Evaluation
Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. The following table summarizes findings from various studies assessing its biological activity:
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The cyclohexyl group in the target compound introduces greater steric bulk and hydrophobicity compared to the aryl substituents in 10d (trifluoromethylphenyl) or 10f (chlorophenyl). This may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Efficiency : High yields (>89%) for 10d–10f suggest robust synthetic routes for analogous compounds, though the target’s synthesis details are unspecified .
- Mass Spectrometry : ESI-MS data confirm molecular ion peaks consistent with calculated masses, supporting structural fidelity in related analogs .
Piperidine-4-carboxylate Derivatives with Varied Linkers
Ethyl 1-[3-(4-Methoxyphenyl)propanoyl]piperidine-4-carboxylate ()
This compound replaces the thiazole-urea moiety with a 4-methoxyphenylpropanoyl group, significantly altering its properties:
| Property | Target Compound | Ethyl 1-[3-(4-Methoxyphenyl)propanoyl]piperidine-4-carboxylate |
|---|---|---|
| Molecular Formula | N/A | C₁₈H₂₅NO₄ |
| Molecular Weight | Est. ~500–550 | 319.4 |
| logP | N/A | 2.58 |
| Polar Surface Area (Ų) | N/A | 44.66 |
Key Findings :
- Simplified Structure : The absence of the thiazole-urea segment reduces molecular weight and complexity, likely improving metabolic stability but diminishing hydrogen-bonding capacity .
- logP Difference : The target’s cyclohexyl and urea groups may elevate logP compared to the methoxyphenyl analog (logP = 2.58), suggesting higher lipophilicity .
Commercial Analogs with Diverse Substitutions ()
Piperidine-4-carboxylate derivatives with nitro, trifluoromethyl, or heteroaromatic substituents (e.g., Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate ) highlight the structural diversity within this class. However, these compounds lack the thiazole-urea motif, limiting direct pharmacological comparisons. Supplier data indicate variable commercial availability, reflecting differing research or industrial applications .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The cyclohexylureido-thiazole moiety in the target compound may enhance target binding affinity compared to aryl-substituted analogs, as seen in kinase inhibitors where bulky hydrophobic groups improve selectivity .
- Data Gaps : Experimental data for the target compound (e.g., solubility, logP, bioactivity) are absent in the provided evidence, necessitating further characterization.
- Synthetic Challenges: The propanoyl linker and ureido-thiazole assembly may require optimized coupling strategies to achieve yields comparable to 10d–10f .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) to generate the thiazole core .
- Piperidine Functionalization : Coupling the thiazole intermediate with a piperidine derivative via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DCM .
- Ureido Group Introduction : Reaction of the cyclohexyl isocyanate with a free amine group on the thiazole ring under inert atmosphere (N₂) to avoid side reactions .
Optimization Tips : - Use high-purity solvents (e.g., dry DCM) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc gradient) and optimize column chromatography (e.g., 15–30% EtOAc in hexane) for purification .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 7.1–7.3 ppm (thiazole C-H) confirm backbone connectivity .
- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 165 ppm (thiazole C=N) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) with <2 ppm error to confirm molecular formula .
- HPLC : Purity assessment (>95%) using a C18 column (MeCN/H₂O gradient) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in humid environments. Use desiccants (silica gel) in storage containers .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are recommended?
Methodological Answer:
Q. What computational strategies are effective for predicting biological target interactions, and how can discrepancies between in silico and experimental data be addressed?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand settings. Prioritize targets (e.g., kinases) based on thiazole’s known affinity for ATP-binding pockets .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose convergence .
- Data Reconciliation : If in vitro IC₅₀ values conflict with docking scores, re-evaluate protonation states (Epik) or solvation effects (GBSA) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on assay conditions (e.g., cell lines, ATP concentrations). Normalize data using pIC₅₀ or % inhibition at fixed concentrations .
- SAR Studies : Systematically modify substituents (e.g., cyclohexyl vs. phenyl in the ureido group) to isolate contributions to potency .
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH or –NH₂) to reduce LogP >4, which may improve aqueous solubility. Use MarvinSketch for predictions .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify soft spots (e.g., ester hydrolysis). Consider prodrug strategies for labile groups .
- Plasma Protein Binding : Assess via equilibrium dialysis; aim for <90% binding to ensure sufficient free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
